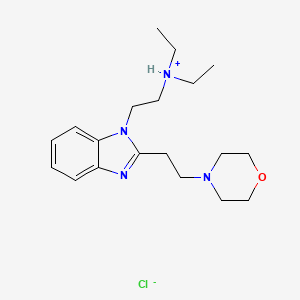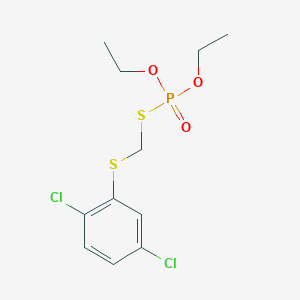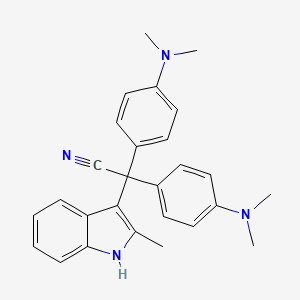
Disodium iron ethylenedinitrilotetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DISODIUM;2-[2-[BIS(2-OXIDO-2-OXOETHYL)AMINO]ETHYL-(2-OXIDO-2-OXOETHYL)AMINO]ACETATE; IRON(2+) is a complex compound that includes iron in its +2 oxidation state. This compound is often used in various scientific and industrial applications due to its unique chemical properties and ability to form stable complexes with metal ions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DISODIUM;2-[2-[BIS(2-OXIDO-2-OXOETHYL)AMINO]ETHYL-(2-OXIDO-2-OXOETHYL)AMINO]ACETATE; IRON(2+) typically involves the reaction of iron salts with ethylenediaminetetraacetic acid (EDTA) derivatives under controlled pH conditions. The reaction is carried out in aqueous solution, and the pH is adjusted to ensure the complete formation of the iron complex .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors where iron salts and EDTA derivatives are mixed under controlled conditions. The reaction mixture is then purified to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
DISODIUM;2-[2-[BIS(2-OXIDO-2-OXOETHYL)AMINO]ETHYL-(2-OXIDO-2-OXOETHYL)AMINO]ACETATE; IRON(2+) undergoes various chemical reactions, including:
Oxidation: The iron(2+) can be oxidized to iron(3+) under certain conditions.
Reduction: The compound can be reduced back to iron(2+) from iron(3+).
Substitution: Ligands in the complex can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in aqueous solutions with controlled pH and temperature .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the iron(2+) complex results in the formation of iron(3+) complexes .
Applications De Recherche Scientifique
DISODIUM;2-[2-[BIS(2-OXIDO-2-OXOETHYL)AMINO]ETHYL-(2-OXIDO-2-OXOETHYL)AMINO]ACETATE; IRON(2+) has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent to form stable complexes with metal ions.
Biology: Employed in studies involving metal ion transport and storage in biological systems.
Medicine: Investigated for its potential use in treating iron deficiency and other medical conditions.
Mécanisme D'action
The mechanism by which DISODIUM;2-[2-[BIS(2-OXIDO-2-OXOETHYL)AMINO]ETHYL-(2-OXIDO-2-OXOETHYL)AMINO]ACETATE; IRON(2+) exerts its effects involves the formation of stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions and preventing them from participating in unwanted chemical reactions. This property is particularly useful in applications where metal ion control is crucial .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium dihydrogen ethylenediaminetetraacetate
- Calcium disodium ethylenediaminetetraacetate
- Ferrous glycine sulfate
Uniqueness
DISODIUM;2-[2-[BIS(2-OXIDO-2-OXOETHYL)AMINO]ETHYL-(2-OXIDO-2-OXOETHYL)AMINO]ACETATE; IRON(2+) is unique due to its specific structure and the presence of iron in the +2 oxidation state. This allows it to form stable complexes with a wide range of metal ions, making it highly versatile in various applications .
Propriétés
Numéro CAS |
14729-89-6 |
|---|---|
Formule moléculaire |
C10H12FeN2O8.2Na C10H12FeN2Na2O8 |
Poids moléculaire |
390.04 g/mol |
Nom IUPAC |
disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(2+) |
InChI |
InChI=1S/C10H16N2O8.Fe.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;+2;2*+1/p-4 |
Clé InChI |
SMZGWLOIMKISPD-UHFFFAOYSA-J |
SMILES canonique |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Fe+2] |
Numéros CAS associés |
15651-72-6 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















